1-(3-Bromo-4-methylphenyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylacetophenone to produce 3-bromo-4-methylacetophenone. This intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid under heating conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the methyl group results in 1-(3-Bromo-4-carboxyphenyl)-1H-pyrazole-3-carboxylic acid.
- Reduction of the bromine atom results in 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid.
- Substitution reactions yield various derivatives depending on the nucleophile used .
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the development of new materials and as a precursor in various chemical processes .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring, along with the pyrazole and carboxylic acid groups, allow the compound to bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
3’-Bromo-4’-methylacetophenone: Similar structure but lacks the pyrazole and carboxylic acid groups
1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness: 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the bromine atom and the pyrazole ring with a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-10(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
RKXFEKHVURLWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=N2)C(=O)O)Br |
Origin of Product |
United States |
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